molecular formula C16H9ClFNO2 B3717665 2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione

2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione

Cat. No.: B3717665
M. Wt: 301.70 g/mol
InChI Key: PWTNUWFBNBFPHU-UHFFFAOYSA-N
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Description

2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloro-fluoro-substituted phenyl group attached to an indene-1,3-dione core. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and indene-1,3-dione.

    Condensation Reaction: The key step involves the condensation of 3-chloro-4-fluoroaniline with indene-1,3-dione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like zinc chloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete reaction.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione: Known for its diverse biological activities.

    2-{[(3-chloro-4-bromophenyl)amino]methylene}-1H-indene-1,3(2H)-dione: Similar structure with a bromine atom instead of fluorine, potentially altering its reactivity and biological activity.

    2-{[(3-chloro-4-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione: Contains a methyl group, which can influence its chemical properties and interactions.

Uniqueness

The presence of both chloro and fluoro substituents in this compound makes it unique compared to other similar compounds. These substituents can significantly impact the compound’s electronic properties, reactivity, and biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-13-7-9(5-6-14(13)18)19-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTNUWFBNBFPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione

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